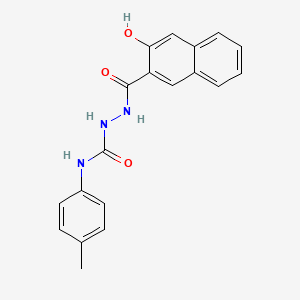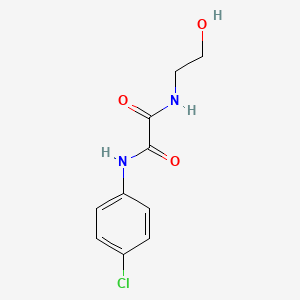![molecular formula C14H20INO5 B4927511 N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate, also known as 4-iodophenmetrazine (4-IPM), is a synthetic compound that belongs to the family of phenethylamines. It is a potent psychostimulant and is structurally related to other popular stimulants such as amphetamines and phenmetrazine. In recent years, 4-IPM has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The exact mechanism of action of 4-IPM is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and mood elevation.
Biochemical and Physiological Effects:
4-IPM has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and can cause insomnia. In addition, it has been shown to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-IPM in lab experiments is its potency. It has been shown to be a more potent psychostimulant than other popular stimulants such as amphetamines. However, its neurotoxic effects on the brain can also be a limitation, as it can interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 4-IPM. One area of interest is its potential use in the treatment of ADHD. It has been shown to have similar effects to other ADHD medications such as methylphenidate, and further research is needed to investigate its efficacy and safety. Another area of interest is its neurotoxic effects on the brain. More research is needed to understand the mechanisms of these effects and to develop strategies to mitigate them. Finally, 4-IPM could also be studied as a potential drug of abuse due to its potent psychostimulant effects. Further research is needed to understand its addictive potential and to develop strategies to prevent its abuse.
Synthesemethoden
The synthesis of 4-IPM involves the reaction of 4-iodophenol with 1-bromo-2-butene to form 2-(4-iodophenoxy)butene. This intermediate is then reacted with ethylenediamine to form N-[2-(4-iodophenoxy)ethyl]-1-butanamine. The final step involves the formation of oxalate salt by reacting the amine with oxalic acid.
Wissenschaftliche Forschungsanwendungen
4-IPM has been used in several scientific studies as a research tool to investigate its effects on the central nervous system. It has been shown to have potent psychostimulant effects and has been used to study the mechanisms of action of other stimulants such as amphetamines. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYGGHRNOFITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

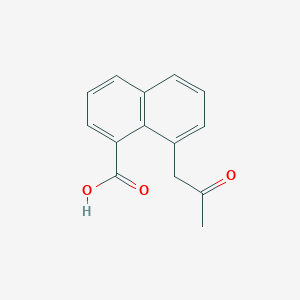

![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
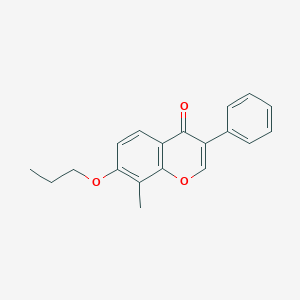

![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)
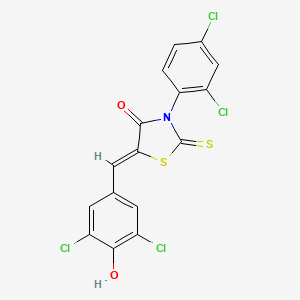
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
